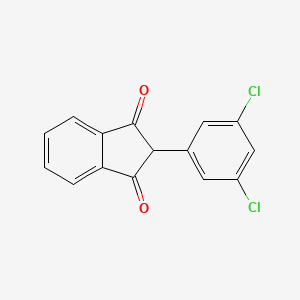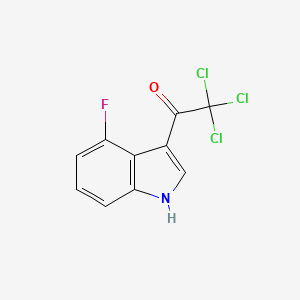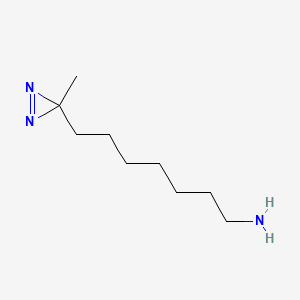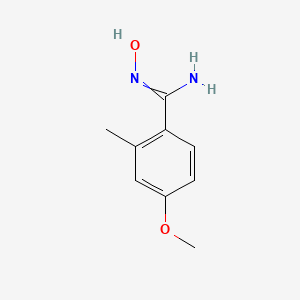
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in various chemical reactions, especially in the formation of carbon-carbon bonds. Its structure comprises a phenylboronic acid moiety linked to a 1-methyl-1H-1,2,4-triazole ring, with a pinacol ester group providing stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from precursors such as 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Boronic Acid Formation: The phenylboronic acid component is prepared through standard boronation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other derivatives.
Substitution: The phenylboronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Boronic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various arylated compounds through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The triazole ring provides additional stability and reactivity, allowing the compound to engage in complex reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the triazole ring, making it less versatile in certain reactions.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains the triazole ring but does not have the boronic acid moiety, limiting its applications in cross-coupling reactions.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Another boronic ester derivative with a different heterocyclic ring, offering different reactivity and applications.
Uniqueness
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester stands out due to its unique combination of a boronic acid moiety and a triazole ring, providing enhanced reactivity and stability. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H20BN3O2 |
|---|---|
Poids moléculaire |
285.15 g/mol |
Nom IUPAC |
1-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-11(9-12)13-17-10-19(5)18-13/h6-10H,1-5H3 |
Clé InChI |
MELHKMNCCNFNMC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN(C=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)



![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)



![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)

